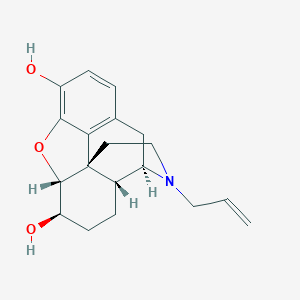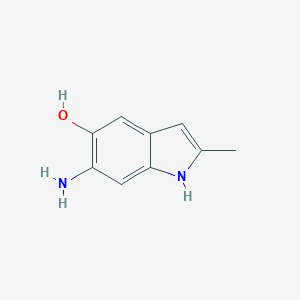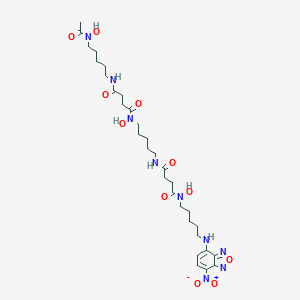
2-(Cyanoacetylamino)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanoacetylamino)acrylic acid, also known as CAAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylic acid and has a cyanoacetylamino group attached to it. CAAA has been found to exhibit numerous biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2-(Cyanoacetylamino)acrylic acid is not fully understood. However, it has been suggested that the cyanoacetylamino group attached to the acrylic acid molecule may be responsible for its biological activity. The cyano group is known to be a strong electron-withdrawing group, which may affect the reactivity of the molecule and its interaction with biological targets.
Biochemical and Physiological Effects:
2-(Cyanoacetylamino)acrylic acid has been found to exhibit numerous biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral activity against various viruses. 2-(Cyanoacetylamino)acrylic acid has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(Cyanoacetylamino)acrylic acid is its potential as a drug candidate for the treatment of various diseases. It has also been found to be relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of 2-(Cyanoacetylamino)acrylic acid is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are numerous future directions for research on 2-(Cyanoacetylamino)acrylic acid. One potential area of research is in the development of new drugs for the treatment of cancer and viral infections. Another area of research is in the investigation of the mechanism of action of 2-(Cyanoacetylamino)acrylic acid and its interaction with biological targets. Additionally, further studies are needed to evaluate the toxicity and safety of 2-(Cyanoacetylamino)acrylic acid in various applications.
Synthesis Methods
The synthesis of 2-(Cyanoacetylamino)acrylic acid involves the reaction of cyanoacetamide with acrylic acid in the presence of a catalyst. The reaction produces 2-(Cyanoacetylamino)acrylic acid as the main product along with some byproducts. The purity of the 2-(Cyanoacetylamino)acrylic acid obtained can be improved by using various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-(Cyanoacetylamino)acrylic acid has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs. 2-(Cyanoacetylamino)acrylic acid has been found to exhibit antitumor and antiviral activities, making it a promising candidate for the development of new drugs for the treatment of cancer and viral infections.
properties
CAS RN |
133626-26-3 |
|---|---|
Product Name |
2-(Cyanoacetylamino)acrylic acid |
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-[(2-cyanoacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O3/c1-4(6(10)11)8-5(9)2-3-7/h1-2H2,(H,8,9)(H,10,11) |
InChI Key |
ZDERGWXXIIOCNV-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)NC(=O)CC#N |
Canonical SMILES |
C=C(C(=O)O)NC(=O)CC#N |
synonyms |
2-Propenoicacid,2-[(cyanoacetyl)amino]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)


![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)